2,5-Dimethylthiophene-3-carboximidamide
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Overview
Description
2,5-Dimethylthiophene-3-carboximidamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, and a carboximidamide group at position 3. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylthiophene-3-carboximidamide typically involves the following steps:
Formation of 2,5-Dimethylthiophene: This can be achieved by sulfurization of hexane-2,5-dione.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through a reaction with appropriate reagents such as cyanamide or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylthiophene-3-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,5-Dimethylthiophene-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethylthiophene-3-carboximidamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation: It may bind to and modulate the activity of specific receptors.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: This compound lacks the carboximidamide group and is used as a flavoring agent.
Thiophene-3-carboximidamide: This compound lacks the methyl groups at positions 2 and 5 and has different chemical properties.
Uniqueness
2,5-Dimethylthiophene-3-carboximidamide is unique due to the presence of both methyl groups and the carboximidamide group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2S |
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Molecular Weight |
154.24 g/mol |
IUPAC Name |
2,5-dimethylthiophene-3-carboximidamide |
InChI |
InChI=1S/C7H10N2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H3,8,9) |
InChI Key |
NWWZBMKJVVCJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=N)N |
Origin of Product |
United States |
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